N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
Description
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Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-12-7-13(2)9-16(8-12)23-19(17-10-28-11-18(17)22-23)21-20(25)14-3-5-15(6-4-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCCUQSFJUSZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been observed to interact withHis241 of the catalytic residue.
Mode of Action
It’s likely that the compound interacts with its target throughhydrophobic interactions
Pharmacokinetics
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy (− 98 kcal/mol). This suggests that the compound may have good bioavailability, but further studies are needed to confirm this.
Biological Activity
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 413.5 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N3O3S |
| Molecular Weight | 413.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thieno[3,4-c]pyrazole moiety may modulate the activity of various enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It potentially interacts with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Some studies have reported that thieno[3,4-c]pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells through various pathways.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : There are indications that it may have antimicrobial effects against certain pathogens.
1. Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways.
2. Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory diseases.
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has not been extensively studied; however, initial assessments indicate moderate bioavailability and a favorable safety profile in animal models. Toxicological studies are necessary to fully understand its safety for therapeutic use.
Q & A
Q. What are the foundational steps for synthesizing N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[3,4-c]pyrazole core. Key steps include:
Cyclocondensation : Formation of the pyrazole ring via reaction of hydrazine derivatives with carbonyl-containing precursors under inert atmosphere (N₂/Ar) to prevent oxidation .
Substitution Reactions : Introduction of the 3,5-dimethylphenyl group at the pyrazole N-2 position using nucleophilic aromatic substitution or coupling reactions.
Amide Coupling : Reaction of the pyrazole intermediate with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the final benzamide moiety .
Purification : Recrystallization or column chromatography to isolate the product with >95% purity .
Q. Table 1: Representative Synthetic Pathway
| Step | Reaction Type | Key Conditions | Catalysts/Reagents | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Inert atmosphere, reflux in THF | Hydrazine, carbonyl precursor | |
| 2 | Aromatic substitution | 60–80°C, DMF solvent | Pd catalysts (optional) | |
| 3 | Amide coupling | Room temperature, dichloromethane | 4-nitrobenzoyl chloride, Et₃N |
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Determines crystal structure and confirms stereochemistry. SHELXL (part of the SHELX suite) is widely used for refinement .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzamide) .
- HPLC-MS : Quantifies purity and molecular weight (expected [M+H]⁺ ~463 g/mol) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via vacuum distillation .
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in substitution steps. Ligand additives (e.g., XPhos) reduce side reactions .
- Temperature Control : Lower temperatures (0–5°C) during amide coupling minimize nitro group reduction.
- In-line Monitoring : Use of LC-MS or TLC to track reaction progress and terminate at optimal conversion (~90%) .
Q. Table 2: Optimization Parameters
| Parameter | Impact on Yield/Purity | Recommended Adjustment |
|---|---|---|
| Solvent polarity | Higher polarity increases rate | Use DMF for substitution steps |
| Catalyst loading | >1 mol% Pd improves coupling | 2 mol% Pd(OAc)₂ with XPhos |
| Reaction time | Prolonged time risks degradation | Monitor via TLC every 30 min |
Q. How can computational methods predict biological targets and mechanism of action?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with proteins (e.g., COX-2 or kinases). The nitro group’s electron-withdrawing effects enhance binding to hydrophobic pockets .
- QSAR Modeling : Correlates substituent effects (e.g., nitro vs. sulfonamide) with activity. Hammett constants (σₚ) predict electron-withdrawing capacity .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze disputed samples via HPLC-MS to rule out impurities (>98% purity required for reliable bioassays) .
- Assay Standardization : Compare protocols (e.g., cell lines, IC₅₀ measurement methods) to identify variables. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-Analysis : Statistically aggregate data from multiple studies (e.g., fixed-effects models) to resolve outliers .
Q. Table 3: Common Data Discrepancy Sources
| Source | Resolution Strategy | Example |
|---|---|---|
| Impurity interference | Repurify compound | HPLC-MS analysis |
| Varied assay conditions | Standardize cell lines/protocols | Use MCF-7 cells for cytotoxicity |
| Solvent effects | Use consistent vehicle (e.g., DMSO <0.1%) |
Q. What strategies elucidate structure-activity relationships (SAR) for the nitro substituent?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituents varying in electronic/steric properties (e.g., -CF₃, -OMe) .
- Electrophilicity Mapping : Calculate electrostatic potential surfaces (EPS) using Gaussian09 to identify reactive sites .
- Biological Profiling : Test analogs in enzyme inhibition assays (e.g., COX-2) to correlate nitro positioning with IC₅₀ values .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to resolve nitro group orientation. SHELXL refines thermal parameters and occupancy .
- Twinned Data Handling : Use SHELXD for structure solution in cases of crystal twinning .
- Hirshfeld Analysis : Maps intermolecular interactions (e.g., C-H···O bonds involving nitro groups) to confirm packing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
